molecular formula C14H16F3NO2 B2469750 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034249-98-2

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No. B2469750
CAS RN: 2034249-98-2
M. Wt: 287.282
InChI Key: LFLIVIAJWSVZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a ketone derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been reported to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models. This compound has also been reported to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its low solubility in water and its limited availability.

Future Directions

There are several future directions for the study of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the synthesis of this compound derivatives with improved properties, such as increased solubility and bioavailability. Additionally, the study of the mechanism of action of this compound and its effects on various signaling pathways could provide insights into the development of new therapeutic approaches.

Synthesis Methods

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be synthesized using different methods, including the reaction of 2-methylbenzophenone with trifluoroethanol and sodium hydride, and the reaction of 2-methylbenzophenone with trifluoroethylamine and sodium hydride. The synthesis of this compound using these methods has been reported in various scientific studies.

Scientific Research Applications

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been reported to have antitumor, anti-inflammatory, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(5-10)6-13(19)18-7-12(8-18)20-9-14(15,16)17/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLIVIAJWSVZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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